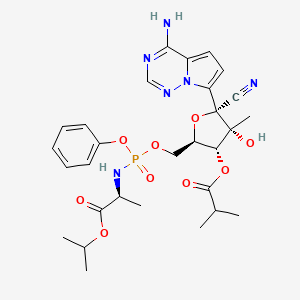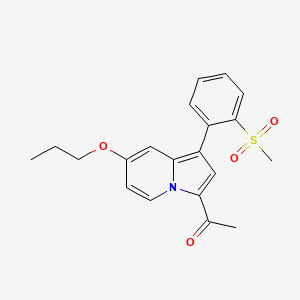
1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2801 is a selective chemical probe that inhibits the bromodomains of BAZ2A and BAZ2B proteins. Bromodomains are acetyl-lysine specific protein interaction domains that play a crucial role in regulating gene transcription. GSK2801 has shown promise in preclinical studies, particularly in cancer research, due to its ability to modulate gene expression by inhibiting these bromodomains .
Wissenschaftliche Forschungsanwendungen
GSK2801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, GSK2801 has shown potential in inducing apoptosis in triple-negative breast cancer cells when used in combination with BET inhibitors . It has also been studied for its ability to reverse paclitaxel resistance in anaplastic thyroid cancer cell lines by downregulating MYCN expression . Additionally, GSK2801 is used as a chemical probe to study the role of BAZ2A and BAZ2B bromodomains in chromatin biology and gene transcription .
Wirkmechanismus
GSK2801 exerts its effects by competitively inhibiting the bromodomains of BAZ2A and BAZ2B proteins. These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a key step in the regulation of gene transcription. By inhibiting this interaction, GSK2801 modulates gene expression and can induce apoptosis in cancer cells . The molecular targets of GSK2801 include the bromodomains of BAZ2A and BAZ2B, and its pathway involves the disruption of chromatin remodeling and transcriptional regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK2801 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary information held by GlaxoSmithKline. it is known that the synthesis involves the use of acetyl-lysine competitive inhibitors and various organic solvents .
Industrial Production Methods: Industrial production of GSK2801 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: GSK2801 primarily undergoes substitution reactions due to its role as an acetyl-lysine competitive inhibitor. It binds to the bromodomains of BAZ2A and BAZ2B, preventing their interaction with acetylated lysine residues on histone tails .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving GSK2801 include organic solvents, acetyl-lysine analogs, and various catalysts to facilitate the coupling reactions .
Major Products Formed: The major product formed from the reactions involving GSK2801 is the inhibition complex with BAZ2A and BAZ2B bromodomains. This complex prevents the bromodomains from interacting with acetylated lysine residues, thereby modulating gene transcription .
Vergleich Mit ähnlichen Verbindungen
GSK2801 is unique in its high selectivity for BAZ2A and BAZ2B bromodomains. Similar compounds include JQ1 and OTX015, which are BET bromodomain inhibitors. GSK2801 differs from these compounds in its specific targeting of BAZ2A and BAZ2B, making it a valuable tool for studying the role of these bromodomains in gene transcription . Other similar compounds include BAZ2-ICR, which also targets BAZ2A and BAZ2B but with different binding affinities .
Eigenschaften
IUPAC Name |
1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCPNJRJCNVRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
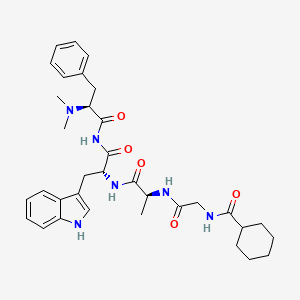


![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
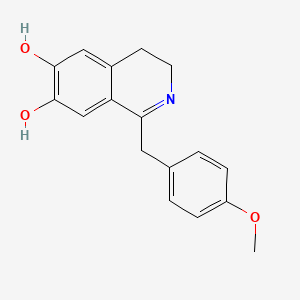


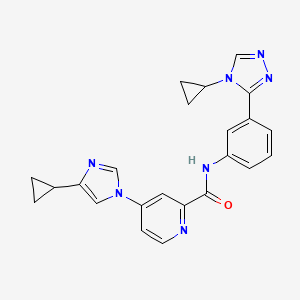
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)
